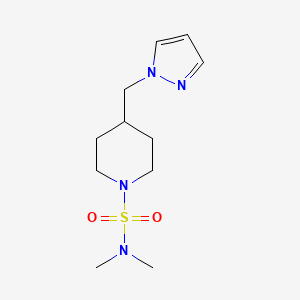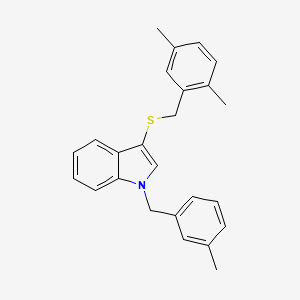
3-((2,5-dimethylbenzyl)thio)-1-(3-methylbenzyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-((2,5-dimethylbenzyl)thio)-1-(3-methylbenzyl)-1H-indole" is a derivative of indole, which is a heterocyclic compound with a wide range of applications in medicinal chemistry and organic synthesis. Indole derivatives are known for their diverse biological activities and are often synthesized for pharmaceutical research. The compound contains both thioether and benzyl functional groups, which may contribute to its chemical reactivity and potential biological activity.
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various methods. While the specific synthesis of "3-((2,5-dimethylbenzyl)thio)-1-(3-methylbenzyl)-1H-indole" is not detailed in the provided papers, similar compounds have been synthesized using palladium-catalyzed reactions and gold-catalyzed direct alkynylation. For instance, 3-((trifluoromethyl)thio)indoles can be synthesized by reacting 2-alkynylaniline with trifluoromethanesulfanylamide in the presence of bismuth(III) chloride, which activates the sulfanylamide during the reaction . Additionally, alkynylation of indoles can be performed using 1-[(triisopropylsilyl)ethynyl]-1λ3,2-benziodoxol-3(1H)-one, which can be synthesized on a large scale and used to introduce alkynyl groups into indole compounds .
Molecular Structure Analysis
The molecular structure of indole derivatives can be complex, with various substituents affecting the overall shape and electronic distribution. The crystal structure of related compounds can be determined using X-ray single crystal diffraction, and the intermolecular interactions can be analyzed using Hirshfeld surface analysis . The electronic structure and properties can be further explored using density functional theory (DFT) and time-dependent DFT (TD-DFT) to assign electronic spectra and understand molecular orbital energy level diagrams .
Chemical Reactions Analysis
Indole derivatives can participate in a variety of chemical reactions, often influenced by their substituents. For example, Schiff bases derived from indoles can interact with small polar molecules to form ground-state complexes, as seen in the study of 5-dimethylamino-3,3-dimethyl-2-(p-nitrophenyl)-3H-indole . These interactions can be weak and reversible, as evidenced by the formation of exciplexes with ethanol, which can be studied through photophysical measurements .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives like "3-((2,5-dimethylbenzyl)thio)-1-(3-methylbenzyl)-1H-indole" can be deduced from related compounds. These properties include thermal stability, which can be assessed using thermal analysis techniques. For instance, a related indole compound demonstrated good thermal stability up to 215 °C . Spectroscopic methods, such as NMR, can be used to compute and compare chemical shifts, providing insight into the electronic environment of the molecule . The molecular electrostatic potential map can also be used to identify electrophilic and nucleophilic regions within the molecule .
Scientific Research Applications
Antimicrobial Activity
Compounds related to 3-((2,5-dimethylbenzyl)thio)-1-(3-methylbenzyl)-1H-indole have been explored for their antimicrobial properties. For instance, studies have synthesized and screened novel indole derivatives for their ability to inhibit fungal and bacterial growth. These compounds showed moderate inhibitory activity against the fungus Candida albicans and the bacteria Staphylococcus aureus, highlighting their potential as antimicrobial agents (Ramadan, Rasheed, & El Ashry, 2019).
Enzyme Inhibition
Another area of application is in the inhibition of enzymes such as tyrosine kinases, which are crucial for cellular signal transduction. Derivatives of the indole compound have been evaluated for their effectiveness in inhibiting epidermal growth factor receptor tyrosine kinase activity, a critical target in cancer research. These studies reveal that certain indole derivatives can act as potent inhibitors, offering insights into the development of novel cancer therapies (Thompson et al., 1993).
Antioxidant and Antimicrobial Evaluation
Further research into indole derivatives includes their antioxidant and antimicrobial activities. For example, novel 4-substituted-1H-1,2,4-triazole derivatives, containing indole moieties, were synthesized and evaluated for their in vitro antioxidant capabilities and antimicrobial properties, highlighting the diverse biological activities of these compounds (Baytas, Kapçak, Çoban, & Özbilge, 2012).
Synthesis and Functionalization
The synthesis and functionalization of indoles, including compounds similar to the one , are vital in medicinal chemistry due to their presence in numerous biologically active molecules. Research has developed various methods for the efficient synthesis and functionalization of indoles, which are foundational in creating pharmacologically relevant compounds (Cacchi & Fabrizi, 2005).
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. As with any chemical, appropriate safety precautions should be taken when handling it.
Future Directions
Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, investigating its potential biological activity, and assessing its safety and toxicity.
Please note that this is a general analysis based on the structure of the compound, and the actual properties and characteristics of “3-((2,5-dimethylbenzyl)thio)-1-(3-methylbenzyl)-1H-indole” may vary. For a more accurate and detailed analysis, specific experimental data and studies would be needed.
properties
IUPAC Name |
3-[(2,5-dimethylphenyl)methylsulfanyl]-1-[(3-methylphenyl)methyl]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NS/c1-18-7-6-8-21(13-18)15-26-16-25(23-9-4-5-10-24(23)26)27-17-22-14-19(2)11-12-20(22)3/h4-14,16H,15,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVKDLRNBYTFPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)SCC4=C(C=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2,5-dimethylbenzyl)thio)-1-(3-methylbenzyl)-1H-indole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

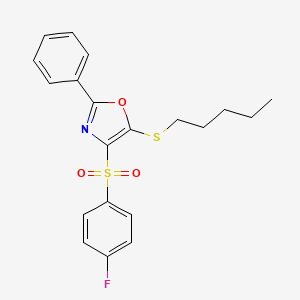
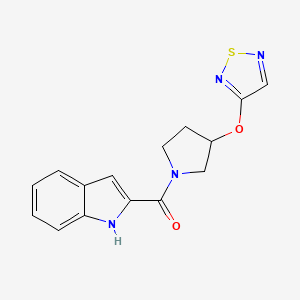
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2520293.png)
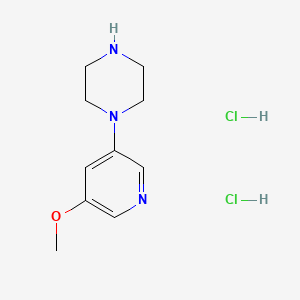
![3-(Boc-amino)-hexahydro-2H-furo[2,3-C]pyrrole](/img/structure/B2520297.png)
![5-{[(6-Methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2520298.png)
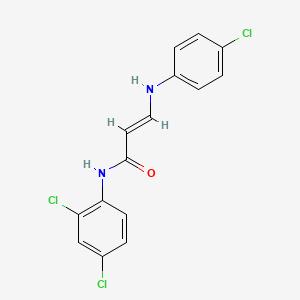
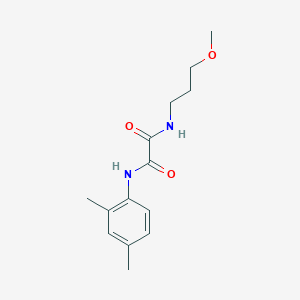
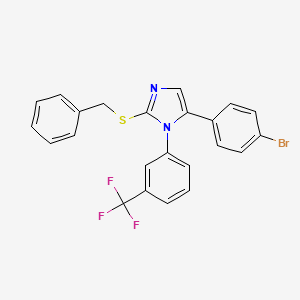
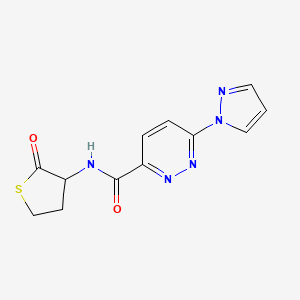
![N-[[6-(Oxolan-3-yloxymethyl)pyridin-2-yl]methyl]but-2-ynamide](/img/structure/B2520305.png)
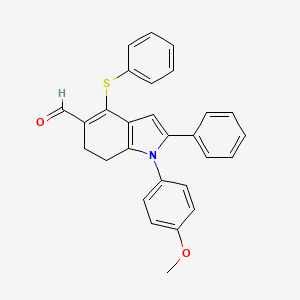
![1-{3-[(Ethylamino)methyl]phenyl}piperidine-4-carboxylic acid dihydrochloride](/img/structure/B2520307.png)
